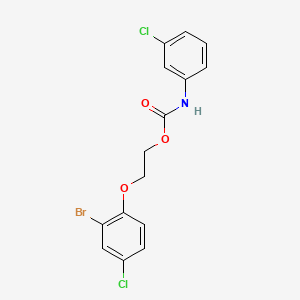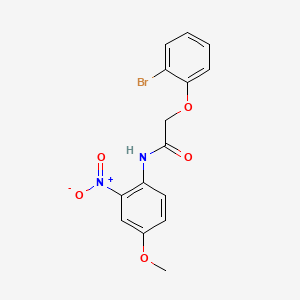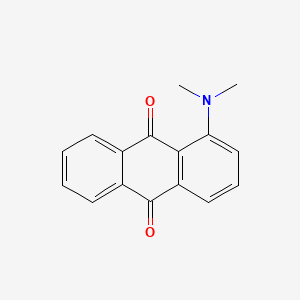
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Bromoxynil, is a herbicide that is commonly used in agriculture to control broadleaf weeds in crops such as cotton, soybeans, and wheat. This chemical compound is an effective herbicide due to its ability to inhibit photosynthesis in plants, leading to the death of unwanted weeds.
作用機序
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the inhibition of photosynthesis in plants. This herbicide targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate prevents the synthesis of ATP and NADPH, which are essential for plant growth and survival. This leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate on plants have been extensively studied. This herbicide has been shown to affect the activity of enzymes involved in the photosynthetic process, as well as the synthesis of chlorophyll and other pigments. It also affects the metabolism of carbohydrates and proteins in plants. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been found to have toxic effects on non-target organisms, such as fish and aquatic invertebrates.
実験室実験の利点と制限
The advantages of using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments include its effectiveness in controlling broadleaf weeds, its low cost, and its availability. However, there are also limitations to its use, such as its potential toxicity to non-target organisms, its persistence in the environment, and its potential for resistance development in weeds.
将来の方向性
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate could focus on developing more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. Researchers could also investigate the potential for resistance development in weeds and develop strategies to prevent it. In addition, studies could be conducted to explore the impact of this herbicide on soil microorganisms and the environment. Finally, researchers could investigate the potential for using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a tool for studying the photosynthetic process in plants.
合成法
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final product, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
科学的研究の応用
The use of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in scientific research has been focused on its herbicidal properties. Researchers have studied the effects of this herbicide on various crops and weeds, as well as its impact on the environment and non-target organisms. Studies have also been conducted to develop more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)4-5-14(13)21-6-7-22-15(20)19-12-3-1-2-10(17)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVDUBFXKQWLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)

![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)

![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)